

spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-amino-3-phenylpropanoic acid hydrochloride

Cat. No.: B152319

[Get Quote](#)

An in-depth technical guide on the spectroscopic analysis of **(R)-3-amino-3-phenylpropanoic acid hydrochloride**, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the analytical techniques used to characterize this compound, including detailed experimental protocols and tabulated spectral data.

Introduction

(R)-3-amino-3-phenylpropanoic acid, also known as (R)-β-Phenylalanine, is a chiral non-proteinogenic amino acid. Its hydrochloride salt is a common form used in research and development due to its stability and solubility. Accurate structural elucidation and purity assessment are critical for its application in pharmaceutical synthesis and biological studies. This guide details the standard spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **(R)-3-amino-3-phenylpropanoic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D_2O), in which the hydrochloride salt is soluble.

Table 1: 1H NMR Spectroscopic Data for **(R)-3-amino-3-phenylpropanoic acid hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40 - 7.55	Multiplet	5H	Aromatic protons (C_6H_5)
~4.60	Triplet	1H	Methine proton (CH-N)
~3.00	Doublet of doublets	2H	Methylene protons (CH_2)

Note: Data is based on typical values for this structural motif. The spectrum for (R)-3-Amino-3-phenylpropionic Acid in D_2O containing DCI provides a reference for these assignments.[1]

Table 2: ^{13}C NMR Spectroscopic Data for **(R)-3-amino-3-phenylpropanoic acid hydrochloride**

Chemical Shift (δ) ppm	Assignment
~175	Carbonyl carbon (C=O)
~135	Quaternary aromatic carbon (C-CH)
~129.5	Aromatic carbons (CH)
~129.0	Aromatic carbons (CH)
~127.0	Aromatic carbons (CH)
~55	Methine carbon (CH-N)
~40	Methylene carbon (CH_2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the solid-state sample is typically acquired.

Table 3: IR Absorption Bands for 3-amino-3-phenylpropanoic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500 (broad)	Strong, Broad	O-H stretch (Carboxylic acid), N-H stretch (Ammonium salt)
~3030	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C bending
~1580	Medium	N-H bending (Amine salt)
~1400	Medium	O-H bending
~750, ~700	Strong	C-H out-of-plane bending (Monosubstituted benzene)

Note: Data is representative for 3-amino-3-phenylpropionic acid and its hydrochloride salt.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

Table 4: Mass Spectrometry Data for (R)-3-amino-3-phenylpropanoic acid

m/z (Mass-to-Charge Ratio)	Ion
166.08	[M+H] ⁺
149.08	[M-NH ₃ +H] ⁺
120.08	[C ₈ H ₈ O] ⁺
105.07	[C ₇ H ₇ O] ⁺
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The molecular weight of the free base (C₉H₁₁NO₂) is 165.19 g/mol .^[3] The [M+H]⁺ ion is expected at m/z 166. Fragmentation data is based on typical pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is a powerful technique for determining the structure of molecules in solution.^[4]

- Sample Preparation:
 - Weigh approximately 10-20 mg of **(R)-3-amino-3-phenylpropanoic acid hydrochloride**.
[\[5\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, small vial.
 - If the sample does not dissolve completely, gentle vortexing may be applied.
 - Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
 - Transfer the filtered solution into a standard 5 mm NMR tube.[\[6\]](#)
- Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
- Acquire a ^{13}C NMR spectrum. This requires a higher sample concentration (50-100 mg) or a longer acquisition time (e.g., 1024 scans or more) due to the lower natural abundance of ^{13}C .^[5]

- Data Processing:
 - Apply Fourier transformation to the raw data (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

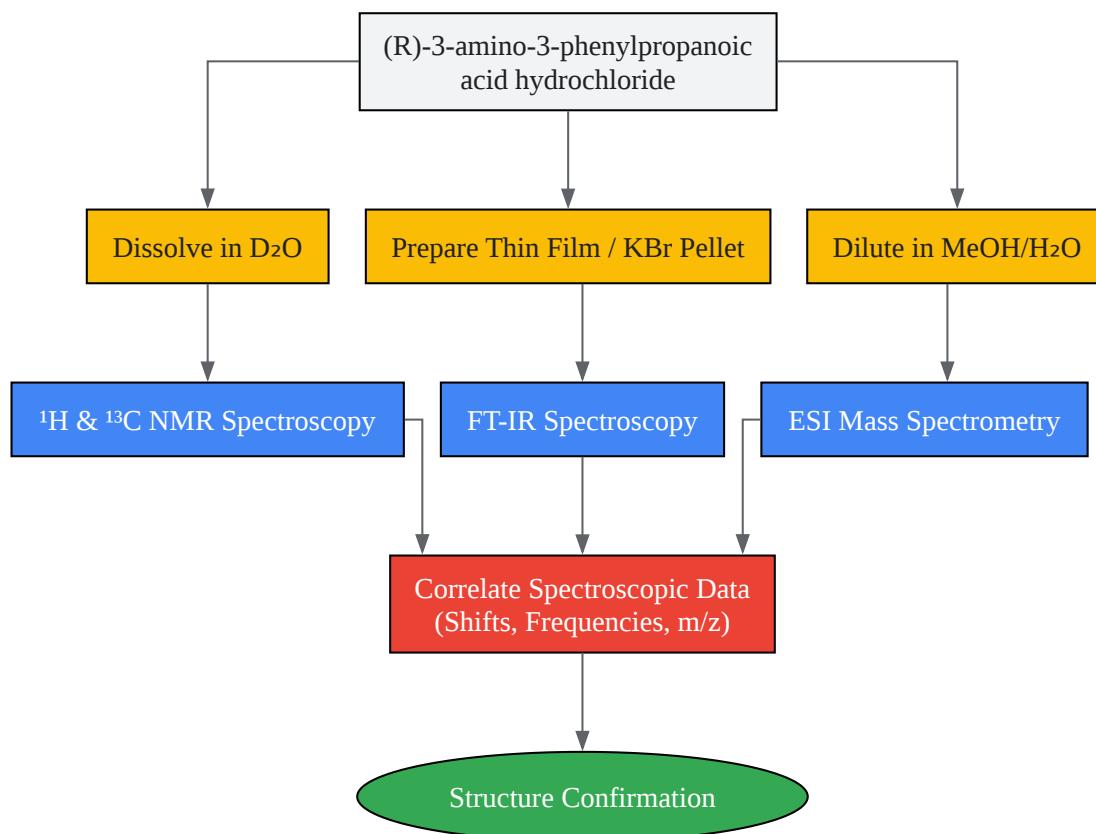
FT-IR Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule.^[7]

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.^[8]
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).^[8]
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.^[8]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty instrument to subtract atmospheric interference.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol


Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions.[9]

- Sample Preparation (for ESI-MS):
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[10]
 - Perform a serial dilution of the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$.[10]
 - If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.
 - Filter the final solution to remove any particulates before injection.[10]
- Data Acquisition:
 - Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

- If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information and confirm the identity of the molecule.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of **(R)-3-amino-3-phenylpropanoic acid hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 spectrum [chemicalbook.com]
- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [spectroscopic analysis of (R)-3-amino-3-phenylpropanoic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152319#spectroscopic-analysis-of-r-3-amino-3-phenylpropanoic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com